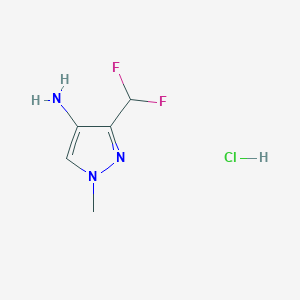

3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c1-10-2-3(8)4(9-10)5(6)7;/h2,5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZFDWWCNAXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946817-21-5 | |

| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

Reduction: Formation of difluoromethyl alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions:

- Oxidation : Can be oxidized to form difluoromethyl ketones or carboxylic acids using agents like hydrogen peroxide.

- Reduction : Reduction reactions can yield difluoromethyl alcohols using reducing agents such as sodium borohydride.

- Substitution : The difluoromethyl group can be replaced by other functional groups in nucleophilic substitution reactions.

These reactions enable the synthesis of a variety of derivatives, which can further expand its applications in chemical research.

Scientific Research Applications

The compound is utilized in several key areas:

Pharmaceutical Development

- Drug Design : As an inhibitor of SDH, it is being explored for developing drugs targeting metabolic disorders and certain cancers where SDH activity is altered.

- Synthesis of Antimicrobial Agents : It serves as an intermediate for synthesizing various bactericides and pesticides, showcasing its utility in agricultural chemistry .

Organic Synthesis

- The compound is involved in synthesizing heterocyclic compounds, which are essential in creating diverse pharmaceutical agents due to their varied biological activities.

- Its ability to undergo multiple chemical transformations makes it a versatile building block in organic synthesis .

Chemical Kinetics and Catalysis

- Research into the kinetics of reactions involving this compound helps understand reaction mechanisms and optimize conditions for industrial applications.

Case Study 1: Inhibition of Succinate Dehydrogenase

A study demonstrated that this compound effectively inhibits SDH activity in vitro, leading to decreased ATP production in cancer cell lines. This finding suggests potential therapeutic applications for metabolic reprogramming in cancer treatment.

Case Study 2: Synthesis of Pyrazole Derivatives

Research focused on synthesizing novel pyrazole derivatives from this compound highlighted its role as a precursor for compounds with enhanced antibacterial properties. The derivatives exhibited significant activity against resistant bacterial strains, indicating the compound's importance in developing new antibiotics.

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a pyrazole ring, which contributes to its lipophilicity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 197.58 g/mol. The difluoromethyl substitution is known to enhance metabolic stability and bioavailability, making it a valuable candidate in drug design.

Antifungal Activity

Recent studies have demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine exhibit significant antifungal activities against various phytopathogenic fungi. For instance, the compound was tested against seven species, showing promising results compared to established fungicides like boscalid .

Table 1: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Fungi Species | Inhibition (%) |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine | Botrytis cinerea | 75% |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine | Rhizoctonia solani | 68% |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine | Sclerotinia sclerotiorum | 70% |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study indicated that aminopyrazole derivatives, including this compound, showed sub-micromolar activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) when tested in the presence of bioavailable copper .

Table 2: Antibacterial Activity Against Staphylococcus aureus

| Compound | Strain Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine | MSSA | 0.125 mg/mL |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine | MRSA | 0.250 mg/mL |

Structure-Activity Relationships (SAR)

The structure of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is crucial for its biological activity. SAR studies have shown that modifications to the pyrazole ring can significantly alter its antifungal and antibacterial efficacy. For example, the introduction of polar functional groups has been associated with improved aqueous solubility and enhanced biological activity .

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives where researchers utilized molecular docking techniques to predict binding affinities to fungal enzymes. The results indicated that specific structural configurations allowed for better interaction with target sites, leading to higher inhibition rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Positional Isomers and Substituent Variations

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine Hydrochloride

- CAS : 1431965-72-8

- Molecular Formula : C₅H₈ClF₂N₃

- Key Difference : Difluoromethyl group at position 1 instead of 3.

- Implications : Altered electronic effects and steric hindrance may influence reactivity and biological activity .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride

- CAS : 1909320-27-9

- Molecular Formula : C₁₂H₁₂ClF₂N₃

- Key Difference : Difluoromethyl at position 5 and a 2-methylphenyl group at position 1.

3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine Hydrochloride

- CAS : 1423034-57-4

- Molecular Formula : C₉H₁₆ClF₂N₃ (assumed; original data conflicting)

- Key Difference : 2-methylpropyl substituent at position 1.

Functional Group Variations

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine Hydrochloride

- CAS : 1431962-61-6

- Molecular Formula : C₁₀H₁₀Cl₃N₃O

- Key Difference: 2,4-Dichlorophenoxy group at position 3.

- Implications: Phenoxy group introduces electron-withdrawing effects, enhancing stability and pesticidal activity .

3-Methoxy-1-methyl-1H-pyrazol-5-amine Hydrochloride

Comparative Data Table

DFM = Difluoromethyl; Me = Methyl; Ph = Phenyl

Key Research Findings and Implications

- Substituent Position : The position of the difluoromethyl group (e.g., 1 vs. 3) significantly impacts electronic distribution and steric effects, influencing binding affinity in biological systems .

- Electron-Withdrawing Groups: Chlorophenoxy or difluoromethyl groups enhance stability and pesticidal activity by modulating electron density .

- Synthetic Flexibility : Pyrazole derivatives are highly tunable, enabling tailored applications in agrochemicals, pharmaceuticals, and materials science .

Q & A

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via the Paal-Knorr method, starting with cyclocondensation of hydrazines and diketones. A key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is generated using SOCl₂ as both solvent and reactant. Slow addition under ice bath conditions minimizes side reactions . Optimization involves controlling stoichiometry, temperature (e.g., ice bath for exothermic steps), and solvent selection (e.g., THF for improved solubility). Yield improvements (>70%) are achieved by purifying intermediates via column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly for assessing hydrogen bonding and halogen interactions in the hydrochloride salt .

- NMR/FTIR : Use H/F NMR to verify difluoromethyl (-CF₂H) and methyl groups. FTIR confirms amine (-NH₂) and hydrochloride (broad N-H stretch at 2500–3000 cm⁻¹) .

- Elemental analysis : Validate empirical formula (C₆H₉ClF₂N₃) with ≤0.4% deviation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Experimental data shows:

- Solubility : High in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Acidic buffers (pH 2–4) enhance solubility due to protonation of the amine .

- Stability : Degrades >5% after 48 hours at 60°C; store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the difluoromethyl group’s electron-withdrawing effect increases electrophilicity at the pyrazole C4 position, making it a target for nucleophilic substitutions .

- Molecular docking : Screen against fungal CYP51 (target for antifungals) to identify binding affinities. Docking studies suggest hydrogen bonding between the amine group and heme propionate residues .

Q. What strategies resolve contradictions in spectral data during reaction monitoring?

Discrepancies in F NMR shifts (e.g., –120 ppm vs. –125 ppm for -CF₂H) may arise from solvent polarity or counterion effects. Mitigation steps:

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency.

- Compare with reference spectra of structurally analogous compounds (e.g., 3-(trifluoromethyl)pyrazole derivatives) .

Q. How does the hydrochloride salt form influence pharmacological activity compared to the free base?

- Bioavailability : The hydrochloride salt improves aqueous solubility, enhancing intestinal absorption (tested in Caco-2 cell assays).

- In vitro assays : Free base shows higher membrane permeability (PAMPA assay), but the salt form increases plasma stability (t₁/₂ > 4 hours in rat plasma) .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Exothermic reactions : Use jacketed reactors with temperature control (<10°C) during SOCl₂ addition to prevent thermal runaway .

- Byproduct formation : Optimize workup steps (e.g., aqueous NaHCO₃ washes to remove excess HCl) and implement inline FTIR for real-time monitoring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.